PDE4A Inhibition: 52-Fold Gain in Potency Over Direct Amide-Linked Analog N-(4-Aminophenyl)acetamide
2-(4-Aminophenoxy)acetamide inhibits recombinant PDE4A with an IC₅₀ of 10.7 nM [1]. The closest direct amide-linked structural analog, N-(4-aminophenyl)acetamide (CAS 122-80-5), which replaces the ether bridge with a direct N–aryl amide bond, shows an IC₅₀ of 553 nM against human PDE4A overexpressed in HEK293 cells [2]. This represents a 52-fold potency advantage conferred by the phenoxy ether spacer, likely due to improved conformational complementarity within the PDE4A catalytic site. Critically, the compound's PDE4A affinity is substantially weaker (IC₅₀ >10,000 nM) when measured against full-length recombinant human N-terminal GST-tagged PDE4A1A in baculovirus-infected Sf9 cells, indicating that potency is strongly dependent on the specific PDE4A isoform and assay construct [3].
| Evidence Dimension | PDE4A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10.7 nM (unpurified recombinant PDE4A) |
| Comparator Or Baseline | N-(4-Aminophenyl)acetamide: 553 nM (recombinant human PDE4A, HEK293) |
| Quantified Difference | ~52-fold greater potency for target compound; isoform- and construct-dependent variable (IC₅₀ drop to >10,000 nM vs. full-length PDE4A1A) |
| Conditions | Target: Chimera ChemBL_155727; Comparator: BDBM50548422, both evaluated using in vitro enzyme inhibition assays. |
Why This Matters
For PDE4-targeted anti-inflammatory screening cascades, the 52-fold potency gap means 2-(4-aminophenoxy)acetamide can serve as a low-nanomolar starting scaffold, whereas N-(4-aminophenyl)acetamide would require >50× higher screening concentrations to achieve comparable target engagement.
- [1] BindingDB. Ki Summary: ChEMBL_155727 (CHEMBL760761). IC₅₀ = 10.7 ± n/a nM. Accessed via bdb2.ucsd.edu. View Source
- [2] BindingDB. BDBM50548422 (CHEMBL1871173). N-(4-Aminophenyl)acetamide, PDE4A IC₅₀ = 553 nM. Accessed via bindingdb.org. View Source
- [3] BindingDB. BDBM50467488 (CHEMBL4286052). PDE4A1A IC₅₀ >1.00E+4 nM using FAM-cyclic-3',5-AMP in Sf9 cells. View Source
